1,4-Diaminobutan-2-ol dihydrochloride

Description

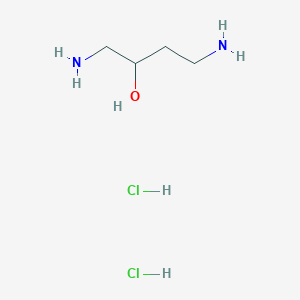

1,4-Diaminobutan-2-ol dihydrochloride is a diamine salt with the molecular formula C₄H₁₂N₂O·2HCl and a molecular weight of 176.92 g/mol. It features a hydroxyl group (-OH) at the second carbon of the butane backbone, flanked by two primary amine groups (-NH₂) at the first and fourth positions. This structural configuration enhances its polarity and solubility in aqueous systems compared to non-hydroxylated diamines.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-diaminobutan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c5-2-1-4(7)3-6;;/h4,7H,1-3,5-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHFUEZTRGFJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2425-32-3 | |

| Record name | 1,4-diaminobutan-2-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diaminobutan-2-ol dihydrochloride can be synthesized through the neutralization of 1,4-diaminobutane with hydrochloric acid . The reaction typically involves dissolving 1,4-diaminobutane in water and then adding hydrochloric acid to the solution. The resulting product is then crystallized to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

1,4-Diaminobutan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other organic compounds that are useful in further chemical synthesis .

Scientific Research Applications

Polymer Chemistry

1,4-Diaminobutan-2-ol dihydrochloride serves as a crucial reagent in polymer chemistry. It acts as a cross-linking agent that enhances the mechanical properties of polymers. By facilitating the formation of stable polymer networks, this compound is vital in producing materials with improved strength and durability .

Biochemical Research

In biochemical research, this compound is particularly valuable for preparing specialized cell culture media. It has been utilized in developing media suitable for stem cell cultivation, which is essential for advancing research in regenerative medicine and developmental biology. The compound's role in creating an optimal environment for stem cell growth highlights its significance in biological studies .

Pharmaceutical Development

This compound is also used as a building block in synthesizing pharmaceutical drugs. Its structural properties allow it to participate in various chemical reactions that lead to the formation of bioactive compounds. This application underscores its importance in drug discovery and development processes.

Case Study 1: Stem Cell Media Formulation

A study focused on the formulation of cell culture media for human pluripotent stem cells demonstrated the effectiveness of this compound as an additive. The compound was shown to enhance cell proliferation and maintain pluripotency under specific culture conditions. This finding illustrates its critical role in stem cell research and potential therapeutic applications .

Case Study 2: Polymer Mechanical Properties

In another investigation, researchers explored the use of this compound as a cross-linking agent in polyurethane synthesis. The resulting polymers exhibited significantly improved tensile strength and elasticity compared to those synthesized without this compound. This study highlights its utility in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 1,4-diaminobutan-2-ol dihydrochloride involves its interaction with various molecular targets and pathways. The compound exhibits basic properties due to the presence of amino groups, allowing it to form salts with strong acids. This property is often exploited in biochemical and medicinal applications .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diamine Dihydrochlorides

Structural and Functional Differences

Hydroxyl Group Influence: The hydroxyl group in this compound distinguishes it from putrescine and cadaverine dihydrochlorides, which lack oxygen-containing functional groups. This group increases hydrophilicity and may enhance binding to polar biological targets, such as enzymes or metal ions .

Chelation Capacity vs. Trientine: Triethylenetetramine dihydrochloride (trientine) contains four amine groups, enabling stronger and more versatile metal chelation (e.g., copper in Wilson’s disease) compared to this compound’s two amines .

Carbon Chain Length: Cadaverine dihydrochloride’s longer pentane backbone (C5) may facilitate hydrophobic interactions in lipid-rich environments, whereas 1,4-diaminobutan-2-ol’s shorter chain (C4) limits such interactions .

Pharmaceutical vs. Analytical Use: While putrescine and cadaverine dihydrochlorides are employed as standards in food safety testing (e.g., biogenic amine quantification in fermented products), this compound is geared toward drug synthesis due to its reactive hydroxyl-amine scaffold .

Solubility and Stability

All dihydrochloride salts listed exhibit high water solubility, a property critical for pharmaceutical formulations and analytical applications. However, the hydroxyl group in this compound may confer additional stability in acidic conditions compared to non-hydroxylated analogs like putrescine dihydrochloride .

Pharmacological and Industrial Relevance

- Trientine: Approved for Wilson’s disease, trientine’s four amine groups enable efficient copper excretion, a capability unmatched by this compound .

Biological Activity

1,4-Diaminobutan-2-ol dihydrochloride, also known as putrescine dihydrochloride, is a four-carbon alkane-alpha,omega-diamine that plays a significant role in various biological processes. This article delves into its biological activity, including its pharmacological properties, applications in gene therapy, and its interactions at the cellular level.

This compound has the molecular formula and is characterized by two amine groups, which contribute to its reactivity and biological functions. The compound is commonly used in biochemical research and has implications in drug design due to its structural properties.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological effects:

- Cell Proliferation: It has been observed to influence cell growth and differentiation. Studies suggest that it can enhance the proliferation of certain cell types, potentially through mechanisms involving polyamine synthesis pathways .

- Cytotoxicity: In various studies, the compound has shown cytotoxic effects on cancer cells when used in specific formulations. For instance, its derivatives have been tested for their ability to induce apoptosis in tumor cells, highlighting its potential as an anticancer agent .

Gene Therapy Applications

This compound is also explored for its utility in gene therapy:

- Cationic Materials for Gene Delivery: The compound serves as a building block for cationic polymers that can effectively deliver genetic material into cells. Research indicates that these materials can form stable complexes with plasmid DNA (pDNA), enhancing transfection efficiency while minimizing cytotoxicity .

- Biocompatibility: Modified forms of 1,4-diaminobutan-2-ol have demonstrated improved biocompatibility and targeting abilities when conjugated with other molecules. This modification enhances their effectiveness as vectors for gene therapy applications .

Study on Spermidine Supplementation

A recent study evaluated the effects of spermidine (a derivative of putrescine) supplementation on human subjects. While the primary focus was on spermidine, it provided insights into the metabolic pathways involving 1,4-diaminobutan-2-ol. The study found significant increases in spermine levels but no notable changes in spermidine or putrescine levels after supplementation . This suggests that while 1,4-diaminobutan-2-ol is integral to polyamine metabolism, direct supplementation may not significantly alter its levels under certain conditions.

Modification of Nanomaterials

Another study explored the modification of multi-walled carbon nanotubes with this compound. This modification aimed to enhance the mechanical properties and biocompatibility of nanomaterials for biomedical applications. The findings indicated improved interaction between the nanotubes and biological systems, suggesting potential applications in drug delivery systems .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for 1,4-Diaminobutan-2-ol dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution of precursor alcohols or amines. For example, dihydroxy intermediates (e.g., 2,3-dihydroxybutane) can undergo amination with ammonia under catalytic hydrogenation. Optimization includes adjusting pH (6–8), temperature (40–60°C), and catalyst loading (e.g., Raney nickel at 5–10% w/w). Post-synthesis, purification via recrystallization in ethanol/water mixtures improves yield. Purity validation requires titration (≥97% assay) and NMR/HPLC to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound in research settings?

Methodological Answer:

- Titration : For quantifying primary amine content (e.g., non-aqueous titration with perchloric acid) .

- Spectroscopy : NMR (¹H/¹³C) to confirm stereochemistry and proton environments; FT-IR for functional group analysis (e.g., -NH₂ and -OH stretches) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity and detect byproducts .

Q. What storage conditions are required to maintain the stability of this compound?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hygroscopic degradation. Avoid prolonged exposure to temperatures >25°C, which can induce decomposition (evidenced by color change or precipitate formation). For long-term stability, aliquot into single-use vials under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

Methodological Answer: Stereoisomerism (e.g., (1R,2S) vs. (1S,2R)) affects binding affinity to enzymes or receptors. Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. For activity studies, compare IC₅₀ values in enzyme inhibition assays (e.g., LSD1 inhibition, as seen in related dihydrochlorides) . Molecular docking simulations (AutoDock Vina) can predict binding orientations, validated by mutagenesis studies .

Q. How can researchers design enzyme inhibition assays using this compound?

Methodological Answer:

- Assay Setup : Use recombinant enzymes (e.g., lysine-specific demethylases) in Tris-HCl buffer (pH 7.4). Pre-incubate the compound (1–100 µM) with the enzyme for 15–30 minutes.

- Detection : Monitor demethylation via fluorescence (e.g., H3K4me2-specific antibodies) or colorimetric substrates. Include controls (e.g., TCP, a known LSD1 inhibitor) .

- Data Analysis : Calculate inhibition constants (Kᵢ) using non-linear regression (GraphPad Prism) and validate with western blotting for histone methylation markers .

Q. How can contradictory bioaccumulation data for dihydrochloride compounds be resolved in environmental studies?

Methodological Answer: Discrepancies in BCF values (e.g., algae vs. fish) arise from species-specific metabolism and experimental durations. Standardize protocols using OECD Test Guideline 305. For this compound, conduct time-series exposure studies (24h–14d) across trophic levels. Use LC-MS/MS to quantify tissue concentrations and apply kinetic models (e.g., one-compartment) to estimate uptake/elimination rates .

Q. What computational approaches are effective for predicting the reactivity of this compound in aqueous solutions?

Methodological Answer:

- Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level to calculate pKa (amine and hydroxyl groups).

- Molecular Dynamics (MD) : Simulate solvation in explicit water (TIP3P model) to assess hydrogen-bonding networks and stability.

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio or Reaxys-based models) can propose novel synthetic routes and predict side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.